5-Fluoro-4-methyl-1h-indole-2-carboxylic acid
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Overview
Description
“5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers due to their physiological activity. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
Molecular Structure Analysis
The molecular structure of “5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” can be represented by the InChI code 1S/C10H8FNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)
.
Chemical Reactions Analysis
Indole derivatives have been used as reactants for the preparation of various compounds. For instance, they have been used as reactants for the preparation of 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and antitumor agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” include a molecular weight of 193.18 .
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
- Method : The synthesis of indole derivatives involves various methods, including the investigation of novel methods of synthesis .
- Results : Indole derivatives have shown to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
One-Pot, Three-Component Fischer Indolisation
- Field : Organic & Biomolecular Chemistry
- Application : This process is used for the rapid synthesis of 1,2,3-trisubstituted indoles .
- Method : The process is based on a Fischer indolisation–indole N-alkylation sequence. It’s a one-pot, three-component protocol that is very rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding .
- Results : This process has been used in the synthesis of 23 indoles, benzoindoles, and tetrahydrocarbazoles bearing varied and useful functionality .
Safety And Hazards
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . The future directions of research on “5-Fluoro-4-methyl-1h-indole-2-carboxylic acid” and similar compounds may involve further exploration of their therapeutic potential and the development of novel methods of synthesis .
properties
IUPAC Name |
5-fluoro-4-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRUSCDHMAEATM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methyl-1h-indole-2-carboxylic acid | |
CAS RN |
50536-62-4 |
Source
|
Record name | 5-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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